molecular formula C7H8N4 B2948645 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine CAS No. 1798748-91-0

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Cat. No. B2948645
M. Wt: 148.169
InChI Key: AVFRJVLZIQLFED-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a heterocyclic compound . It is also known as 1H-Pyrazolo[4,3-c]pyridin-4-amine,1-methyl-(9CI) .


Synthesis Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Molecular Structure Analysis

The molecular structure of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is complex. It has a molecular weight of 148.17 . The InChI code for this compound is 1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4,8,10H,1H3 .


Chemical Reactions Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives is systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered .


Physical And Chemical Properties Analysis

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a powder that is stored at room temperature .

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIAWBEIAVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

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